molecular formula C16H18ClNO2 B12497834 2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}ethanol

2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}ethanol

Cat. No.: B12497834
M. Wt: 291.77 g/mol
InChI Key: XHFNUKUZWHMXMR-UHFFFAOYSA-N
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Description

2-({[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYL}AMINO)ETHANOL is a complex organic compound characterized by the presence of a benzyloxy group, a chlorophenyl group, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYL}AMINO)ETHANOL typically involves multiple steps, starting with the preparation of the benzyloxy and chlorophenyl intermediates One common method involves the reaction of 2-(benzyloxy)ethanol with a chlorinating agent to introduce the chlorine atom at the desired position on the phenyl ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYL}AMINO)ETHANOL can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of a nitro group can produce primary amines.

Scientific Research Applications

2-({[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYL}AMINO)ETHANOL has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYL}AMINO)ETHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and chlorophenyl groups can facilitate binding to hydrophobic pockets, while the aminoethanol moiety can form hydrogen bonds with active site residues. This combination of interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)ethanol: Lacks the chlorophenyl and amino groups, making it less versatile in terms of chemical reactivity.

    5-Chloro-2-(benzyloxy)aniline: Contains the chlorophenyl and benzyloxy groups but lacks the aminoethanol moiety.

    2-(Benzyloxy)-5-chlorophenylacetic acid: Similar structure but with a carboxylic acid group instead of the aminoethanol moiety.

Uniqueness

2-({[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYL}AMINO)ETHANOL is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

2-[(5-chloro-2-phenylmethoxyphenyl)methylamino]ethanol

InChI

InChI=1S/C16H18ClNO2/c17-15-6-7-16(14(10-15)11-18-8-9-19)20-12-13-4-2-1-3-5-13/h1-7,10,18-19H,8-9,11-12H2

InChI Key

XHFNUKUZWHMXMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CNCCO

Origin of Product

United States

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